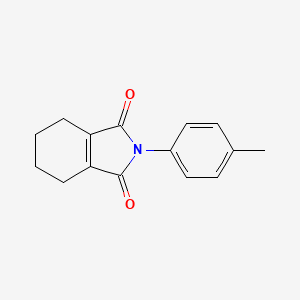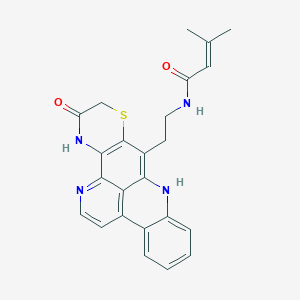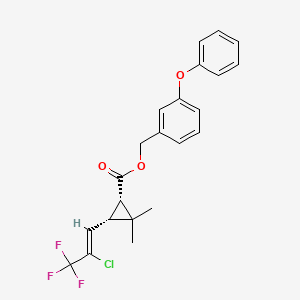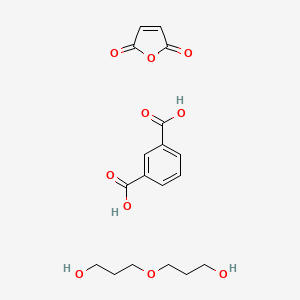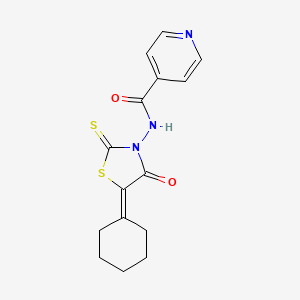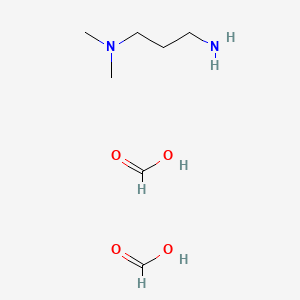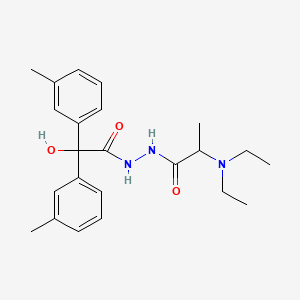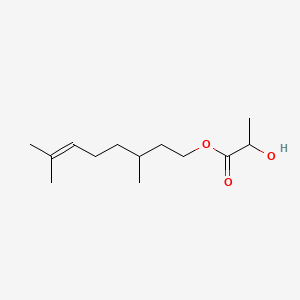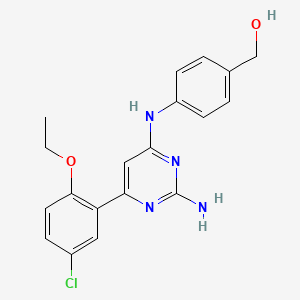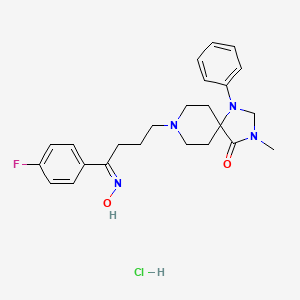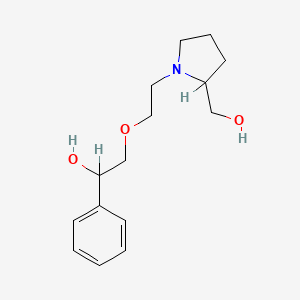
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hydroxyphenylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol typically involves multiple steps, starting with the preparation of the hydroxyphenylethoxy intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the final product. Common reagents used in these reactions include N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxy benzotriazole (HOBt) as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxyphenylethoxy derivatives and pyrrolidine-based molecules. Examples of such compounds are:
- 1-(2-Hydroxy-2-phenylethoxy)ethylamine
- 2-(2-Hydroxy-2-phenylethoxy)ethylpyrrolidine
Uniqueness
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
131962-72-6 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethoxy]-1-phenylethanol |
InChI |
InChI=1S/C15H23NO3/c17-11-14-7-4-8-16(14)9-10-19-12-15(18)13-5-2-1-3-6-13/h1-3,5-6,14-15,17-18H,4,7-12H2 |
InChI Key |
YKQHXGBABSNCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCOCC(C2=CC=CC=C2)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



